molecular formula C13H13NO4S B2972438 4-(2-Methoxyphenoxy)benzenesulfonamide CAS No. 670271-16-6

4-(2-Methoxyphenoxy)benzenesulfonamide

Cat. No. B2972438
CAS RN: 670271-16-6
M. Wt: 279.31
InChI Key: PQAWJYDODDSCTM-UHFFFAOYSA-N
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Description

“4-(2-Methoxyphenoxy)benzenesulfonamide” is a chemical compound with the molecular formula C13H13NO4S. It is a type of sulfonamide, which is a group of compounds containing a functional group derived from sulfonic acid .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring attached to a sulfonamide group and a methoxyphenoxy group . The molecular weight of this compound is 279.31.


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature .

Scientific Research Applications

Photodynamic Therapy Applications

  • Photodynamic Therapy for Cancer : The synthesis and characterization of zinc phthalocyanine substituted with 4-(2-Methoxyphenoxy)benzenesulfonamide derivatives show promise in photodynamic therapy for cancer treatment. These compounds exhibit high singlet oxygen quantum yields, crucial for the Type II photodynamic therapy mechanism, offering potential as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Bioactivity Studies

  • Cytotoxicity and Carbonic Anhydrase Inhibition : Studies on benzenesulfonamide derivatives, including this compound, have shown interesting cytotoxic activities and strong inhibition of human cytosolic carbonic anhydrase isoforms. These properties are crucial for potential anti-tumor activity studies (Gul et al., 2016).

Photophysicochemical Properties

  • Photocatalytic Applications : Zinc(II) phthalocyanine compounds with new benzenesulfonamide derivative substituents, including this compound, have been investigated for their photophysical and photochemical properties. These properties indicate potential use in photocatalytic applications (Öncül, Öztürk, & Pişkin, 2021).

Radioligand Development

  • Positron Emission Tomography (PET) Radioligands : The synthesis of N-(4-diethylamino)benzyl-4-[¹¹C]methoxy-N-(p-tolyl)benzenesulfonamide showcases its application as a potential PET selective CB2 radioligand, highlighting the utility of this compound derivatives in imaging and diagnostics (Gao et al., 2014).

Antibacterial Applications

  • Inhibition of Bacterial Strains : Benzenesulfonamides derived from this compound have shown biofilm inhibitory action against Escherichia coli, suggesting their potential as antibacterial agents (Abbasi et al., 2019).

Antiproliferative Activity

  • Potential Anticancer Agents : Novel derivatives of N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides, including 4-methoxy variants, have been synthesized and shown significant antiproliferative activity against various tumor cell lines. This points to the role of this compound derivatives in developing new anticancer agents (Motavallizadeh et al., 2014).

Mechanism of Action

Target of Action

4-(2-Methoxyphenoxy)benzenesulfonamide belongs to the class of organic compounds known as benzenesulfonamides . These compounds are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . Therefore, the primary targets of this compound are likely to be carbonic anhydrase and dihydropteroate synthetase enzymes.

Mode of Action

Based on the known activities of benzenesulfonamides, it can be inferred that this compound may interact with its targets (carbonic anhydrase and dihydropteroate synthetase) to inhibit their activities . This inhibition could lead to changes in the biochemical processes that these enzymes are involved in, potentially leading to therapeutic effects.

Biochemical Pathways

The inhibition of carbonic anhydrase and dihydropteroate synthetase by this compound could affect several biochemical pathways. For instance, carbonic anhydrase plays a crucial role in maintaining pH balance in the body and facilitating CO2 transport . Therefore, its inhibition could affect these processes. On the other hand, dihydropteroate synthetase is involved in the synthesis of folic acid, a vital nutrient for cell growth and division . Its inhibition could therefore affect cell growth and division, particularly in rapidly dividing cells.

Pharmacokinetics

A study on a structurally similar compound, 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1h-benzo[d]imidazoles, showed that these compounds have acceptable absorption, distribution, metabolism, and excretion (adme) properties . Therefore, it is possible that this compound may also have favorable ADME properties, which could impact its bioavailability and efficacy.

Result of Action

The inhibition of carbonic anhydrase and dihydropteroate synthetase by this compound could lead to various molecular and cellular effects. For instance, the inhibition of carbonic anhydrase could disrupt pH balance and CO2 transport, potentially leading to changes in cellular function . Similarly, the inhibition of dihydropteroate synthetase could disrupt folic acid synthesis, potentially affecting cell growth and division .

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

While specific future directions for “4-(2-Methoxyphenoxy)benzenesulfonamide” are not available, research into sulfonamides continues to be a vibrant field due to their wide range of pharmacological activities . Future research may focus on developing new sulfonamide derivatives with improved efficacy and safety profiles.

properties

IUPAC Name

4-(2-methoxyphenoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S/c1-17-12-4-2-3-5-13(12)18-10-6-8-11(9-7-10)19(14,15)16/h2-9H,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQAWJYDODDSCTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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